3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(4-Bromobenzoyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane typically involves a series of organic reactions. One common method includes the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from vinylogous carbonates and N-substituted hydroxylamine hydrochlorides .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but contains an oxygen atom.
Bicyclo[3.3.1]nonane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a bromobenzoyl group and an azabicyclo[3.2.1]octane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16BrNO |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl-(4-bromophenyl)methanone |
InChI |
InChI=1S/C14H16BrNO/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12/h1-4,10,12-13,16H,5-8H2 |
InChI Key |
QORHXGZVZVNPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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